molecular formula C7H7NO3 B032813 6-Methoxynicotinic acid CAS No. 66572-55-2

6-Methoxynicotinic acid

Cat. No.: B032813
CAS No.: 66572-55-2
M. Wt: 153.14 g/mol
InChI Key: NVDJVEQITUWZDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include various enzymes involved in redox reactions.

Mode of Action

Niacin has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It’s plausible that this compound may exhibit similar interactions with its targets, leading to changes in cellular metabolism and function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The downstream effects of these reactions include various metabolic processes, such as oxidative catabolism, which results in ATP synthesis .

Pharmacokinetics

A related compound, 6-methylnicotine, has been studied and found to have similar chemical, pharmacological, and toxicological properties to nicotine . This suggests that this compound may also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its parent compound, niacin.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It’s involved in various physiological processes, including the gut microbiome and epigenetic regulation . Therefore, this compound may have similar effects on molecular and cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Therefore, the environmental availability of this compound could potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxynicotinic acid can be synthesized from methyl 6-methoxynicotinate. The process involves dissolving sodium hydroxide in a mixture of methanol and water, followed by the addition of methyl 6-methoxynicotinate. The mixture is then stirred at 70°C for 90 minutes. After cooling, the solution is diluted with sodium hydroxide and extracted with ethyl acetate. The aqueous layer is acidified to pH 1 and extracted again with ethyl acetate. The combined organic layers are dried to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methoxynicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • 6-Methoxy-2-naphthylacetic acid
  • 6-Methoxy-pyridine-2-carboxylic acid amide

Comparison: 6-Methoxynicotinic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of methoxy and carboxylic acid groups that make it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDJVEQITUWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343825
Record name 6-Methoxynicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66572-55-2
Record name 6-Methoxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66572-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxynicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-methoxy
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Record name 6-Methoxynicotinic acid
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Synthesis routes and methods I

Procedure details

To a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc), 4 M methanolic sodium methylate solution (40 cc) is added. The mixture is heated under reflux for 60 hours. The solvent is distilled off under reduced pressure (4 kPa). The residue is taken up in distilled water (100 cc) and the mixture is acidified to pH 5 with hydrochloric acid in 11.9 M aqueous solution. The precipitate produced is separated by filtration, washed with distilled water (5×10 cc) and dried in the air. 6-Methoxypyridine-3-carboxylic acid (3.3 g) is produced, m.p. 180° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-3-pyridinecarboxaldehyde (50 mg, 0.36 mmol; prepared according to the method of Comins and Killpack, J. Org. Chem., 1990, 55, 69-73) in t-butanol (0.5 ml) was added a solution of potassium permanganate (81 mg) in water (1.0 ml). The mixture was stirred at room temperature for two hours, and then saturated sodium sulphite solution was added until the purple colour disappeared. Reaction mixture was extracted with chloroform several times as it was gradually acidified with dilute HCl (2N). Chloroform extracts were concentrated in vacuo to yield the title compound (42 mg) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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81 mg
Type
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Reaction Step Three
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0.5 mL
Type
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Reaction Step Three
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1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (323 mg, 2.88 mmol) and methanol (64 μL, 1.58 mmol) were taken up in anhydrous THF (6 mL) in a RBF under nitrogen, the mixture was stirred for 10 min at which time a solution of 6-chloropyridine-3-carbonitrile (200 mg, 1.44 mmol) in anhydrous THF (2 mL) was added slowly. The mixture was stirred at room temperature for 18 h. The reaction was treated with methanol (6 μL, 0.148 mmol), stirred for 2 h, then treated with methanol (20 μL, 0.494 mmol), stirred for 2 h, then treated with potassium tert-butoxide (50 mg, 0.446 mmol) and stirred for 18 h. The mixture was then concentrated in vacuo, suspended in sat. aq. sodium hydrogencarbonate solution and extracted with EtOAc (5×10 mL). The combined extracts were washed with brine (10 mL) and concentrated in vacuo to give the title compound was obtained (80 mg, 36%). 1H NMR (500 MHz, CDCl3) δ ppm 8.94 (1H, s), 8.22 (1H, dd, J=8.4, 1.8 Hz), 6.82 (1H, d, J=8.7 Hz), 4.03 (3H, s).
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
6 μL
Type
reactant
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Quantity
20 μL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a solution of methyl 6-methoxynicotinate (Avacado), 0.1 g (0.6 mmol) in 5 mL of tetrahydrofuran was added a solution of 1.2 mL of 5 N sodium hydroxide in 5 mL of water. The mixture was stirred for four hours at ambient temperature, acidified to pH=3 with 5 N HCl and concentrated to dryness to yield the crude desired compound. MS (ion spray) 154.0 (M+1). The crude product was carried on without further purification.
Quantity
0 (± 1) mol
Type
reactant
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1.2 mL
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5 mL
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5 mL
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Synthesis routes and methods V

Procedure details

Name
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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